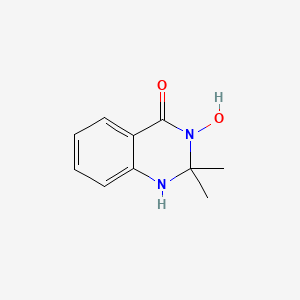
3-ヒドロキシ-2,2-ジメチル-1H-キナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
科学的研究の応用
作用機序
Target of Action
The compound 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one, also known as 2,2-Dimethyl-3-hydroxy-1,2-dihydroquinazoline-4(3H)-one, is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit a broad spectrum of biopharmaceutical activities . .
Mode of Action
Quinazolinone derivatives have been reported to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Quinazolinone derivatives have been reported to affect various biochemical pathways, leading to their diverse physiological and pharmacological effects .
Result of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic effects .
生化学分析
Biochemical Properties
3-Hydroxy-2,2-dimethyl-1H-quinazolin-4-one has been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Some studies have suggested that it may have broad-spectrum antimicrobial activity and could potentially inhibit biofilm formation in certain bacteria .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. One common method involves refluxing anthranilic acid with acetic anhydride in the presence of a catalyst such as copper chloride (CuCl2) to form the quinazolinone core . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature, which provides a more environmentally friendly approach .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities depending on the nature of the substituents .
類似化合物との比較
Similar Compounds
3-hydroxy-1H-quinazolin-2,4-dione: Known for its selective antagonistic activity on ionotropic glutamate receptors.
2,3-dihydroquinazolinones: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one stands out due to its unique structural features, such as the presence of a hydroxyl group and two methyl groups on the quinazolinone core. These structural modifications can enhance its biological activity and selectivity compared to other quinazolinone derivatives .
特性
IUPAC Name |
3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)11-8-6-4-3-5-7(8)9(13)12(10)14/h3-6,11,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLXIQMQNYKRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112484-56-7 |
Source


|
| Record name | 3-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)







![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

